1-Cyclopropyl-4-hexylbenzene
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Overview
Description
1-Cyclopropyl-4-hexylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group at the first position and a hexyl group at the fourth position. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-hexylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. This involves the reaction of benzene with cyclopropyl chloride and hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-hexylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of cyclopropylhexylbenzene.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature.
Substitution: HNO3, H2SO4, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Cyclopropylhexylbenzene.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
1-Cyclopropyl-4-hexylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-hexylbenzene involves its interaction with various molecular targets. The cyclopropyl group imparts strain to the molecule, making it more reactive. This strain can facilitate interactions with enzymes and receptors, leading to various biological effects. The hexyl group contributes to the compound’s hydrophobicity, enhancing its ability to interact with lipid membranes .
Comparison with Similar Compounds
Cyclopropylbenzene: Lacks the hexyl group, making it less hydrophobic.
Hexylbenzene: Lacks the cyclopropyl group, resulting in lower reactivity.
Cyclohexylbenzene: Contains a cyclohexyl group instead of a cyclopropyl group, leading to different steric and electronic properties
Uniqueness: 1-Cyclopropyl-4-hexylbenzene is unique due to the presence of both cyclopropyl and hexyl groups. The cyclopropyl group introduces strain and reactivity, while the hexyl group enhances hydrophobic interactions. This combination makes the compound versatile for various applications in research and industry .
Properties
Molecular Formula |
C15H22 |
---|---|
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1-cyclopropyl-4-hexylbenzene |
InChI |
InChI=1S/C15H22/c1-2-3-4-5-6-13-7-9-14(10-8-13)15-11-12-15/h7-10,15H,2-6,11-12H2,1H3 |
InChI Key |
DBSYNGLDNAAMOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2CC2 |
Origin of Product |
United States |
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